REACTION_SMILES
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[CH2:1]([O:2][C:4]([CH:5]([CH3:6])[O:7][c:8]1[c:9]([Cl:15])[cH:10][cH:11][cH:12][c:13]1[Cl:14])=[O:16])[CH3:3].[NH2:17][CH2:18][CH2:19][NH2:20]>>[C:4]([CH:5]([CH3:6])[O:7][c:8]1[c:9]([Cl:15])[cH:10][cH:11][cH:12][c:13]1[Cl:14])(=[O:16])[NH:20][CH2:19][CH2:18][NH2:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)Oc1c(Cl)cccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCN
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Name
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Type
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product
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Smiles
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CC(Oc1c(Cl)cccc1Cl)C(=O)NCCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |